8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of the 3,5-dimethoxybenzoyl group and the triazaspirodecane core makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a cyclic ketone. This step often requires the use of a strong base and an appropriate solvent to facilitate the ring closure.
Introduction of the Benzoyl Group: The 3,5-dimethoxybenzoyl group is introduced via an acylation reaction. This can be achieved using 3,5-dimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Final Cyclization and Purification: The final product is obtained through a cyclization reaction, followed by purification steps such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, 8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of the triazaspirodecane core suggests possible interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic core but differs in the substituents attached to the core.
Spirotetramat: Another spiro compound used as an insecticide, highlighting the versatility of spirocyclic structures in different applications.
Uniqueness
8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the presence of the 3,5-dimethoxybenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutics.
Properties
IUPAC Name |
8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-23-11-7-10(8-12(9-11)24-2)13(20)19-5-3-16(4-6-19)14(21)17-15(22)18-16/h7-9H,3-6H2,1-2H3,(H2,17,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADIMZCTXWEOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC3(CC2)C(=O)NC(=O)N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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